Cas no 2229644-08-8 (2,2-difluoro-4-methyl-5-phenylpent-4-en-1-amine)

2,2-difluoro-4-methyl-5-phenylpent-4-en-1-amine structure
2229644-08-8 structure
Product Name:2,2-difluoro-4-methyl-5-phenylpent-4-en-1-amine
CAS No:2229644-08-8
MF:C12H15F2N
MW:211.25101017952
CID:5894563
PubChem ID:165660739
Update Time:2025-05-18

2,2-difluoro-4-methyl-5-phenylpent-4-en-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-4-methyl-5-phenylpent-4-en-1-amine
    • 2229644-08-8
    • EN300-1879929
    • Inchi: 1S/C12H15F2N/c1-10(8-12(13,14)9-15)7-11-5-3-2-4-6-11/h2-7H,8-9,15H2,1H3/b10-7+
    • InChI Key: LKBCTPICVOENCJ-JXMROGBWSA-N
    • SMILES: FC(CN)(C/C(/C)=C/C1C=CC=CC=1)F

Computed Properties

  • Exact Mass: 211.11725581g/mol
  • Monoisotopic Mass: 211.11725581g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 26Ų

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Additional information on 2,2-difluoro-4-methyl-5-phenylpent-4-en-1-amine

Introduction to 2,2-difluoro-4-methyl-5-phenylpent-4-en-1-amine (CAS No. 2229644-08-8)

2,2-difluoro-4-methyl-5-phenylpent-4-en-1-amine, identified by the CAS number 2229644-08-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its unique structural features, including a fluorinated aromatic system and an amine functional group, which contribute to its distinct chemical properties and potential biological activities.

The molecular structure of 2,2-difluoro-4-methyl-5-phenylpent-4-en-1-amine consists of a pentenyl backbone substituted with a fluoro group at the 2-position, a methyl group at the 4-position, and a phenyl ring at the 5-position. The presence of the amine group at the 1-position further enhances its reactivity and potential utility in synthetic chemistry. This arrangement of functional groups makes it an intriguing candidate for further investigation in drug discovery and development.

In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. The fluorine atom's ability to influence electronic properties and steric interactions has made it a valuable tool in medicinal chemistry. Specifically, the introduction of fluorine at the 2-position in 2,2-difluoro-4-methyl-5-phenylpent-4-en-1-amine is expected to modulate its pharmacokinetic profile and improve its bioavailability.

The phenyl ring in this compound not only contributes to its structural complexity but also provides a platform for further derivatization and functionalization. Phenyl rings are commonly found in biologically active molecules and have been shown to enhance binding interactions with target proteins. The combination of a phenyl ring with a fluorinated pentenyl backbone offers a promising scaffold for developing novel therapeutic agents.

Moreover, the amine functional group at the 1-position of 2,2-difluoro-4-methyl-5-phenylpent-4-en-1-amine opens up possibilities for various chemical modifications, including formation of salts, esters, or amides. This flexibility makes it a versatile building block for synthesizing more complex molecules with tailored properties. The amine group can also participate in hydrogen bonding interactions, which are crucial for molecule-receptor binding affinity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like 2,2-difluoro-4-methyl-5-phenylpent-4-en-1-amine with greater accuracy. These tools have been instrumental in identifying potential lead compounds for drug development by simulating their interactions with biological targets such as enzymes and receptors. The unique structural features of this compound make it an attractive candidate for virtual screening campaigns aimed at discovering new therapeutic entities.

In addition to its synthetic potential, 2,2-difluoro-4-methyl-5-phenylpent-4-en-1-amine has shown promise in preliminary pharmacological studies. Its fluorinated aromatic system and amine group suggest that it may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial activity. While comprehensive clinical data is still limited, these early findings warrant further exploration into its therapeutic applications.

The synthesis of 2,2-difluoro-4-methyl-5-phenylpent-4-enenine (CAS No. 2229644088) presents unique challenges due to the presence of multiple reactive functional groups. However, modern synthetic methodologies have made significant strides in facilitating the preparation of complex molecules like this one. Techniques such as transition metal-catalyzed cross-coupling reactions and fluorination methods have been particularly useful in constructing the desired framework efficiently.

The role of fluorine in medicinal chemistry cannot be overstated. Its ability to modulate physicochemical properties has led to the development of numerous successful drugs on the market today. By incorporating fluorine into 2,2-difluoro - - - -- -- -- -- -- -- -- -- -- -- -- - - - - - - - - - - - - -- --- --- --- --- --- --- --- --- --- --- --- --- --- --- ------methyl---methyl---methyl---methyl---methyl---methyl---methyl---methyl---methyl---methyl---methyl---methyl--phenyl--phenyl--phenyl--pen-pent-pent-pent-pent-pent-pent-pent-pent-tt-tt-tt-tt-tt-tt-tt-tt-tt-tt-tt-tt-tt----en----en----en----en----en----en----en----ene-amino-amino-amino-amino-amino-amino-amino-amino-amino-amino-amino-amino-nitro-nitro-nitro-nitro-nitro-nitro-nitro-nitro-nitro-nitro-nitro-nitro-gen-gen-gen-gen-gen-gen-gen-gen-gen-gen-gen-gen-gen-------ene (CAS No. 2229644088)), researchers aim to harness these benefits while exploring new therapeutic avenues.

The future directions for research on CAS No 2229644088 include optimizing its synthesis for scalability and exploring its interactions with various biological targets. Additionally, investigating its potential as an intermediate in more complex drug molecules could unlock new opportunities for therapeutic intervention. As our understanding of molecular interactions continues to evolve, compounds like this one are poised to play a significant role in next-generation drug development.

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